2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester

Vue d'ensemble

Description

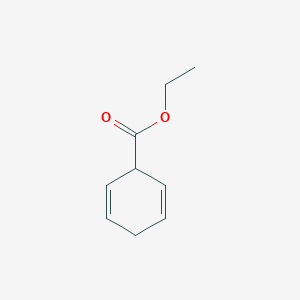

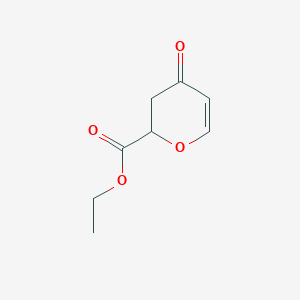

“2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” is a chemical compound. It is an ester derivative of cyclohexadiene carboxylic acid . The exact structure and properties may vary depending on the specific substituents on the cyclohexadiene ring .

Synthesis Analysis

The synthesis of such compounds typically involves esterification reactions . Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, often using a strong acid as a catalyst .Molecular Structure Analysis

The molecular structure of “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” would consist of a cyclohexadiene ring with a carboxylic acid ester functional group attached . The exact structure would depend on the positions of the double bonds in the cyclohexadiene ring and the specific substituents present .Chemical Reactions Analysis

As an ester, “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” can undergo typical ester reactions such as hydrolysis, transesterification, and reactions with Grignard reagents . The specific reactions and their mechanisms would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” would depend on its specific structure . These could include properties such as boiling point, density, and solubility .Applications De Recherche Scientifique

Synthesis Applications

Ring-Closing Metathesis : This compound has been used in the synthesis of functionalized cyclohexene skeletons, such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. This process involves ring-closing metathesis and diastereoselective Grignard reactions, utilizing L-serine instead of (-)-shikimic acid or (-)-quinic acid as starting materials (Cong & Yao, 2006).

Methylene Transfer Reactions : It has been highlighted in the methylenation of various esters, showcasing its reactivity and selectivity. This method involves using a CH2Cl2-Mg-TiCl4-system and is applicable in large-scale synthesis (Yan et al., 2004).

Radical Generation and Reactions

Alkyl Radical Generation : Alkyl radicals have been generated from cyclohexadienyl esters using a thermal decomposition process in the presence of radical initiators. This process is useful in trapping radicals with halogen donors or alkenes (Binmore et al., 1997).

Designing Radical Chain Syntheses : Cyclohexadiene-based reagents have been used to mediate radical chain syntheses, where cyclohexadienyl radicals extrude their functional group to restore aromaticity to the ring. This principle has been employed in generating designer radicals for various synthetic applications (Walton & Studer, 2005).

Polycarbonate Synthesis

- Copolymerization with Carbon Dioxide : Ester-functionalized cyclohexene oxide monomers, similar in structure to 2,5-cyclohexadiene-1-carboxylic acid, ethyl ester, have been copolymerized with CO2. This process is significant in the formation of aliphatic polycarbonates with branched and cyclic polymer structures (Duchateau et al., 2006).

Photoprotective and Photocatalytic Applications

Photoprotective Properties : The compound has been studied for its inhibiting activity in the photooxidation of petroleum phosphors, highlighting its potential use in protecting materials against photodegradation (Rasulov et al., 2011).

Photoremovable Protecting Group for Carboxylic Acids : Derivatives of this compound have been used as photoremovable protecting groups for carboxylic acids, demonstrating its utility in organic synthesis and biochemistry (Zabadal et al., 2001).

Miscellaneous Applications

Ester Hydrolysis Reactions : Studies have been conducted on the ester hydrolysis of compounds structurally related to 2,5-cyclohexadiene-1-carboxylic acid, ethyl ester. These studies provide insights into the reactivity and stability of such ester compounds (Iglesias, 2000).

Synthesis of Highly Substituted Arenes : The compound has been used in cross-coupling methods for the synthesis of substituted arenes, involving β-alkenylation, decarboxylation, and aromatization processes (Bhunia & Studer, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research and applications of “2,5-Cyclohexadiene-1-carboxylic acid, ethyl ester” would depend on its specific properties and potential uses. It could be used in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its reactivity and other properties .

Propriétés

IUPAC Name |

ethyl cyclohexa-2,5-diene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCBYMAHPTOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=CCC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504641 | |

| Record name | Ethyl cyclohexa-2,5-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl cyclohexa-2,5-diene-1-carboxylate | |

CAS RN |

29246-24-0 | |

| Record name | Ethyl cyclohexa-2,5-diene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3050788.png)

![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester](/img/structure/B3050791.png)

![1-{[2-(Benzyloxy)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3050796.png)